molecular formula C23H22N4O6 B6555447 6-(3-methoxyphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1040672-66-9

6-(3-methoxyphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B6555447
CAS No.: 1040672-66-9
M. Wt: 450.4 g/mol
InChI Key: QTDJJWKPBISFCI-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydropyridazin-3-one core linked to a 1,2,4-oxadiazole moiety substituted with a 3,4,5-trimethoxyphenyl group and a 3-methoxyphenyl side chain. The dihydropyridazinone scaffold is known for its conformational rigidity and hydrogen-bonding capacity, while the oxadiazole ring contributes to π-π stacking interactions and metabolic stability . The trimethoxyphenyl group is frequently associated with antitubulin activity, as seen in combretastatin analogs . Though direct pharmacological data for this compound is absent in the provided evidence, its structural features align with bioactive molecules targeting cancer and inflammation .

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O6/c1-29-16-7-5-6-14(10-16)17-8-9-21(28)27(25-17)13-20-24-23(26-33-20)15-11-18(30-2)22(32-4)19(12-15)31-3/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDJJWKPBISFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (dihydropyridazinone, oxadiazole, or trimethoxyphenyl groups) and are compared based on synthesis, substituent effects, and inferred bioactivity:

Compound Name Core Structure Key Substituents Molecular Weight Reported/Inferred Activity References
Target Compound Dihydropyridazinone - Oxadiazole with 3,4,5-trimethoxyphenyl
- 3-Methoxyphenyl at C6
~481.4 g/mol* Potential antitubulin/anticancer
6-[(4-Ethyl-5-{[(4-Methylphenyl)methyl]sulfanyl}-4H-1,2,4-Triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one Dihydropyridazinone - Triazole-thioether substituent
- Phenyl at C2
433.53 g/mol Antimicrobial (structural inference)
6-[3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-3-(3,4-Difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Thienopyrimidinone - Oxadiazole with 2-chlorophenyl
- Difluorobenzyl at C3
~470.8 g/mol Kinase inhibition (structural inference)
1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-Trimethoxyphenyl)-2,3-Dihydro-1,3,4-Oxadiazol-3-yl]ethanone Dihydrooxadiazole - Trimethoxyphenyl
- Dichlorophenyl
~435.3 g/mol Anticancer, anti-inflammatory
Combretastatin Analogues (e.g., 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-Trimethoxyphenyl)oxazol-5(4H)-one) Oxazolone - Trimethoxyphenyl groups ~439.4 g/mol Antitubulin, antiproliferative

*Calculated based on molecular formula inferred from structure.

Key Observations

Role of Oxadiazole and Trimethoxyphenyl Groups: The oxadiazole ring enhances metabolic stability and binding affinity in heterocyclic systems . In the target compound, its conjugation with trimethoxyphenyl mirrors combretastatin-like antitubulin agents, which disrupt microtubule assembly . Compounds with 3,4,5-trimethoxyphenyl (e.g., ) show pronounced anticancer activity due to enhanced interactions with tubulin’s colchicine-binding site .

Dihydropyridazinone vs. Thienopyrimidinone Cores: The dihydropyridazinone core (target compound and ) offers a planar structure for intercalation, whereas thienopyrimidinone () provides extended aromaticity for kinase inhibition .

Substituent Effects on Bioactivity :

  • Fluorinated or chlorinated aryl groups (e.g., ) improve lipophilicity and target selectivity. The target compound’s 3-methoxyphenyl may balance solubility and membrane permeability .

Synthetic Routes: The target compound’s oxadiazole moiety likely derives from cyclization of acylhydrazides (similar to ’s oxazolone synthesis) . Dihydropyridazinones are typically synthesized via cyclocondensation of hydrazines with diketones .

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